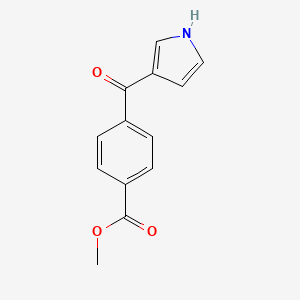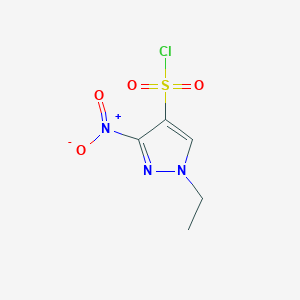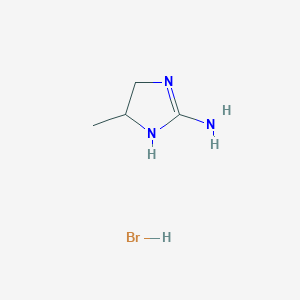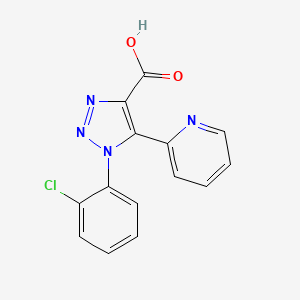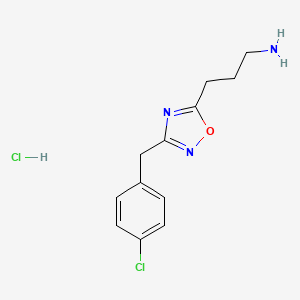![molecular formula C12H24ClNO2S B1431096 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864016-69-2](/img/structure/B1431096.png)
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride have been explored for their receptor-binding properties. For example, derivatives of piperidine, such as 4,4-disubstituted piperidine derivatives, have been used in constructing melanocortin 4 receptor (MC4R) ligands, indicating the potential of piperidine-based structures in therapeutic agent design (S. L. Kuklish et al., 2006). This illustrates the utility of such compounds in receptor-targeted drug development, potentially encompassing structures like 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride.
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, piperidine and its derivatives serve as valuable intermediates. Research has demonstrated the synthesis and structural analysis of piperidine derivatives, showcasing their utility in constructing complex molecular architectures (Gökşin Aydinli et al., 2010). Moreover, studies on synthetic bacteriochlorins with integral spiro-piperidine motifs highlight the adaptability of piperidine structures in modifying spectral properties and enhancing molecule stability, relevant for materials science and photodynamic therapy applications (Kanumuri Ramesh Reddy et al., 2013).
Chemical Biology and Enzyme Inhibition
Piperidine derivatives also find application in chemical biology, where their incorporation into larger molecules can lead to potent enzyme inhibitors. For instance, the development of cyclin-dependent kinase inhibitors utilizing piperidine scaffolds underlines the significance of such structures in creating therapeutic agents (R. Griffin et al., 2006). This research avenue could be relevant for compounds like 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride in the quest for novel inhibitors.
properties
IUPAC Name |
3-(cyclohexylsulfonylmethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPWUFMEHISMSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1431013.png)

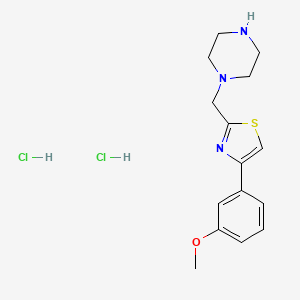
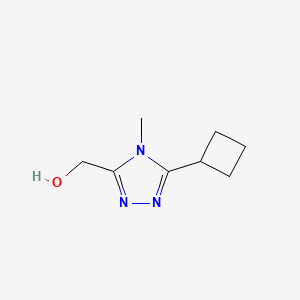
![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)
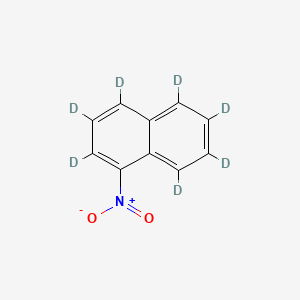
![methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431022.png)
![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
